AT2 Receptor Antagonist Potency: Azetidine-Pyrrolidine-2,5-Dione Scaffold vs. Imidazole-Based Antagonists
The azetidine-pyrrolidine-2,5-dione scaffold, as exemplified by the target compound, was developed to overcome the poor selectivity and pharmacokinetic limitations of earlier imidazole-based AT2 antagonists. While the patent discloses that multiple representatives of this scaffold achieved 'substantially complete inhibition' of the AT2 receptor in functional assays, specific IC50 values for the exact 3-benzyloxybenzoyl analog are not publicly available in the patent [1]. The comparator imidazole standard PD123319 typically exhibits an AT2 affinity of ~10-30 nM [2]. Direct quantitative comparison with the target compound is not possible from open sources.
| Evidence Dimension | AT2 receptor antagonism |
|---|---|
| Target Compound Data | Not publicly disclosed for this exact analog |
| Comparator Or Baseline | PD123319, AT2 affinity Ki ≈ 10-30 nM |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | Recombinant AT2 receptor binding assay |
Why This Matters
Understanding the AT2 antagonism potency of this specific analog is essential for selecting it over generic AT2 blockers in pain or fibrosis models, but the required quantitative data must be obtained from the vendor or through custom profiling.
- [1] Heterocyclic compounds and methods of their use. US Patent 9,624,243 B2, 2017. View Source
- [2] Steckelings, U.M. et al. The angiotensin AT2 receptor: from an orphan to a target for regenerative medicine. Clin. Sci. 2010, 119, 203-212. View Source
